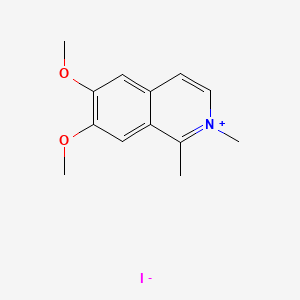
6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide
Descripción general
Descripción
6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is commonly referred to as Pictet-Spengler salt and is derived from the reaction between tryptamine and formaldehyde. The compound has been shown to have various applications in scientific research, particularly in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Crystal Structure and Spectroscopy
6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide has been the subject of studies focusing on its crystal and molecular structures. X-ray diffraction analysis, along with IR and electronic absorption spectroscopy, have been utilized to determine the structure of related compounds, revealing insights into their molecular configurations and electronic properties (Sokol et al., 2001).
Organic Synthesis and Chemical Reactions
Research has also explored the synthesis and reactivity of related isoquinoline derivatives. For example, studies have investigated the preparation and condensation of 1-lithiomethyl-3-methylisoquinoline and its 6,7-dimethoxy derivative, providing insights into the reactivity and potential applications in organic synthesis (Kaiser & McClure, 1979).
Material Chemistry and Heterocyclic Compounds
The compound and its derivatives have been used in the preparation of a variety of heterocyclic compounds. For instance, research into the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using related intermediates has contributed to the development of novel materials and pharmaceuticals (Phillips & Castle, 1980).
NMR and X-Ray Studies
NMR and X-ray studies have been conducted on derivatives like 2- and 4-phenyl-6,7-dimethoxy-3methyl-3,4-dihydro-2H-1,3-benzothiazines, offering valuable information on their stereochemistry and molecular structure (Kălmăn et al., 1986).
Chemical Synthesis Methodologies
Research has been conducted to develop efficient synthesis methodologies for isoquinoline derivatives. For instance, a ruthenium-catalyzed C–H activation strategy was explored for theefficient synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline, demonstrating an improved route for synthesizing such compounds (Fonzo, Vargas, & Kaufman, 2019).
X-Ray Crystal Structure Analysis
The compound and its derivatives have been the subject of X-ray crystal structure analysis, which provides detailed insights into their molecular geometry. For example, the study of 8,9-Dimethoxy-4-methyl-3-phenyl-2,3,5,6-tetrahydropyrrolo[2,1-α]isoquinolinium Iodide contributes to understanding the structural aspects of similar isoquinoline compounds (Bailey et al., 1995).
Optically Active Derivatives
Research into optically active diaryl tetrahydroisoquinoline derivatives, such as those based on this compound, has implications in stereochemistry and catalysis (Naicker et al., 2011).
Tautomeric Conversions and Structural Studies
Studies on the effects of substituents on the structure and tautomeric conversions of related compounds enhance understanding of their chemical properties and potential applications (Davydov et al., 1995).
Propiedades
IUPAC Name |
6,7-dimethoxy-1,2-dimethylisoquinolin-2-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NO2.HI/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2;/h5-8H,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNQNEVPLAXYBP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC2=CC(=C(C=C12)OC)OC)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385120 | |
| Record name | 6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6075-61-2 | |
| Record name | NSC294131 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-4-[[5-benzoyl-1-(4-methylphenyl)imidazol-4-yl]amino]pent-3-en-2-one](/img/structure/B1658305.png)
![1-[4-(2-fluorophenyl)-6-hydroxy-3,6-dimethyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone](/img/structure/B1658306.png)
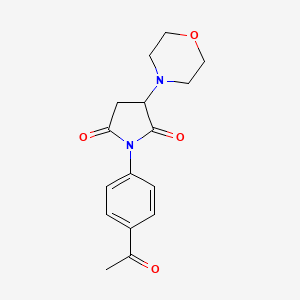
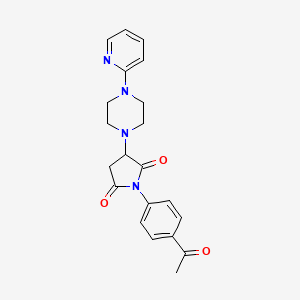
![(Z)-2-(morpholine-4-carbonyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B1658310.png)
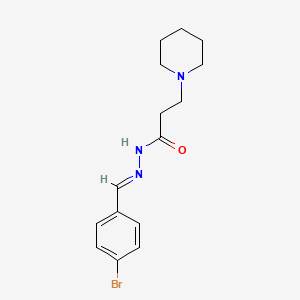
![N-[(1E)-2-(2-hydroxyphenyl)-1-azavinyl][2-(phenylamino)phenyl]carboxamide](/img/structure/B1658313.png)

![4-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B1658316.png)
![N-[5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B1658319.png)
![2-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B1658321.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1658323.png)
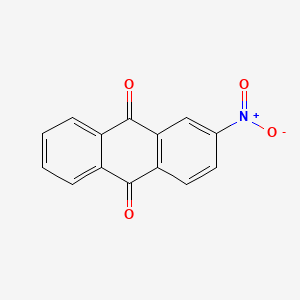
![3-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B1658326.png)